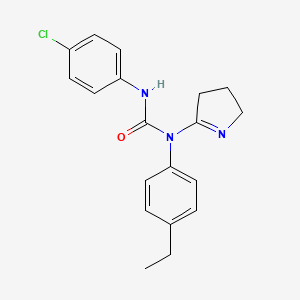

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea

Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both chlorophenyl and ethylphenyl groups, suggests potential for various chemical and biological activities.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-2-14-5-11-17(12-6-14)23(18-4-3-13-21-18)19(24)22-16-9-7-15(20)8-10-16/h5-12H,2-4,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYLRLWLYXFRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea typically involves the reaction of 4-chloroaniline with 4-ethylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. The presence of both chlorophenyl and ethylphenyl groups suggests potential interactions with various biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)-1-phenylurea: Lacks the ethyl group, potentially altering its chemical and biological properties.

1-(4-ethylphenyl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its reactivity and interactions.

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Lacks the ethylphenyl group, which could influence its overall activity.

Uniqueness

The presence of both chlorophenyl and ethylphenyl groups in 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies from diverse sources.

The molecular formula of the compound is with a molecular weight of approximately 343.81 g/mol. Its structure includes a urea moiety substituted with a chlorophenyl group and a dihydropyrrole ring, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with isocyanates or urea derivatives under controlled conditions. Various synthetic pathways have been reported, emphasizing the importance of substituent groups in modulating biological activity.

Antifungal and Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antifungal and antitubercular activities. A study highlighted that certain pyrazole derivatives related to this compound demonstrated potent antifungal effects against various pathogenic fungi and showed promising results against Mycobacterium tuberculosis H37Rv .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of synthesized compounds were tested, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Urease Inhibition

Urease inhibition studies have shown that compounds similar to this compound can effectively inhibit urease activity, which is crucial for managing conditions like urease-related infections. The IC50 values for some derivatives were significantly lower than those of standard inhibitors, suggesting enhanced potency .

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : The presence of the urea functional group allows for interaction with active sites on enzymes such as urease and acetylcholinesterase.

- Membrane Disruption : Some studies suggest that the lipophilicity imparted by the chlorophenyl and ethylphenyl groups aids in disrupting microbial membranes.

Study 1: Antifungal Evaluation

In a recent study, several derivatives were synthesized and tested against four fungal strains. The results indicated that some compounds exhibited an antifungal activity comparable to existing antifungal agents, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of related compounds. The study reported that certain derivatives showed IC50 values below 10 µg/mL against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents in tuberculosis treatment .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and confirming the structural integrity of this compound?

- Methodological Answer : Synthesis involves multi-step organic reactions, such as coupling 4-chlorophenyl and 4-ethylphenyl precursors via urea bond formation under anhydrous conditions using carbodiimide coupling agents. Structural confirmation requires single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and dihedral angles , complemented by ¹H/¹³C NMR to verify proton environments and connectivity. For example, SCXRD data should achieve an R-factor <0.06 for high confidence .

Q. How can researchers determine key physicochemical properties (e.g., LogP, solubility)?

- Methodological Answer :

- LogP : Use the shake-flask method (octanol/water phase separation) with HPLC-UV quantification. Standardize pH (7.4) and temperature (25°C) .

- Aqueous Solubility : Perform saturation shake studies followed by HPLC-UV analysis at λ_max ≈ 254 nm.

- Polar Surface Area (PSA) : Calculate via computational tools (e.g., ChemAxon or MOE) using the compound’s 3D conformation .

Q. What analytical techniques are critical for purity assessment during synthesis optimization?

- Methodological Answer : Combine orthogonal methods:

- HPLC-UV (C18 column, acetonitrile/water gradient) detects impurities >0.1%.

- LC-HRMS confirms molecular identity (mass accuracy <2 ppm).

- Elemental analysis (CHNS) verifies stoichiometry within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can environmental fate and transformation pathways of this compound be systematically studied?

- Methodological Answer : Follow tiered testing per OECD guidelines:

- Hydrolysis/Photolysis : Expose to UV light (λ=254 nm) and varying pH (5–9); monitor degradation via HPLC-MS .

- Soil Biodegradation : Use ¹⁴C-labeled compound in OECD 307 assays; quantify mineralization to CO₂.

- Ecosystem Impact : Deploy microcosm models simulating real environments (e.g., aquatic/terrestrial systems) for 12+ months .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assay).

- Meta-Analysis : Pool raw data from independent studies; apply multivariate regression to control variables (e.g., solvent DMSO vs. ethanol, cell line heterogeneity).

- Experimental Controls : Use split-plot designs with four replicates to isolate confounding factors .

Q. How to design computational studies predicting target interactions and binding thermodynamics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with SCXRD-derived 3D structures to identify binding pockets.

- MD Simulations : Run 100+ ns simulations (GROMACS) to assess binding stability.

- Validation : Confirm predictions with SPR (KD measurements) and ITC (ΔH, ΔS values).

Q. What protocols ensure reproducibility in LogP measurements across laboratories?

- Methodological Answer : Standardize shake-flask conditions (24 hr equilibration at 25°C) and validate with reversed-phase HPLC (log k’ vs. known standards). Report pH, ionic strength, and temperature in interlaboratory studies .

Table 1: Key Physicochemical Properties

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | Shake-flask (octanol/water) | 3.2 ± 0.1 | |

| PSA | Computational (MOE) | 78.5 Ų | |

| Aqueous Solubility | HPLC-UV (saturation shake) | 12.5 µg/mL (25°C) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.